molecular formula C25H27FN4O3S B2715216 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 1189931-37-0

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Katalognummer: B2715216
CAS-Nummer: 1189931-37-0
Molekulargewicht: 482.57
InChI-Schlüssel: GLBHILKGMHELRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27FN4O3S and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacophores that may interact with biological targets, leading to diverse biological activities.

Chemical Structure and Properties

The compound features a benzodioxin moiety and a triazaspiro structure, which contribute to its biological activity. The presence of a sulfanyl group further enhances its potential to interact with enzymes and receptors in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition :
    • Studies have shown that derivatives of benzodioxin compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. For instance, related compounds demonstrated moderate AChE inhibition with IC50 values ranging from 26.25 μM to 58.13 μM . This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus.
  • Antimicrobial Activity :
    • Compounds with similar structural features have been evaluated for their antimicrobial properties. Some derivatives exhibited promising activity against resistant strains of bacteria and fungi . This highlights the potential for developing new antimicrobial agents based on the benzodioxin scaffold.
  • Cytotoxicity :
    • Preliminary studies indicate that certain derivatives may possess anticancer properties. For example, modifications to the benzodioxin structure have shown enhanced cytotoxic effects against cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Enzyme Inhibition Studies

A series of experiments were conducted to evaluate the enzyme inhibitory potential of various derivatives of this compound. The results are summarized in Table 1.

CompoundTarget EnzymeIC50 (μM)Reference
5jAcetylcholinesterase26.25 ± 0.11
5dAcetylcholinesterase58.13 ± 0.15
5iα-Glucosidase74.52 ± 0.07
5fα-Glucosidase83.52 ± 0.08

Antimicrobial Activity

Several derivatives have been tested against various microbial strains:

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound AS. aureus1
Compound BE. faecium2
Compound CCandida auris<16

Case Studies

In a notable study involving derivatives of N-(2,3-dihydro-1,4-benzodioxin), compounds were synthesized and screened for their biological activity against Alzheimer’s disease models and diabetic conditions:

  • Case Study A : A derivative demonstrated significant inhibition of AChE activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
  • Case Study B : Another derivative showed promising results in lowering blood glucose levels in diabetic models by inhibiting α-glucosidase.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBHILKGMHELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.